2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE
Overview
Description
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the 2-chloro-6-fluorophenylmethyl sulfanyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol compound under basic conditions.
Acylation reaction: The intermediate is then reacted with 2-ethoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study the effects of specific functional groups on biological activity, potentially leading to the development of new drugs.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
- 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-HYDROXYPHENYL)ACETAMIDE
Uniqueness
The presence of the ethoxy group in 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE may confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-ethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c1-2-22-16-9-4-3-8-15(16)20-17(21)11-23-10-12-13(18)6-5-7-14(12)19/h3-9H,2,10-11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJFQFNTTYKHMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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